Sulfo-Cy3.5-DBCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

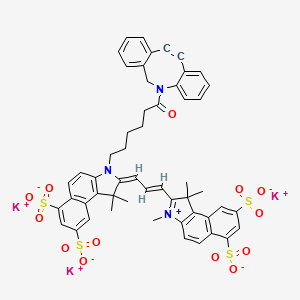

Molecular Formula |

C53H46K3N3O13S4 |

|---|---|

Molecular Weight |

1178.5 g/mol |

IUPAC Name |

tripotassium;(2E)-3-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C53H49N3O13S4.3K/c1-52(2)47(54(5)43-25-23-38-40(50(43)52)28-36(70(58,59)60)30-45(38)72(64,65)66)18-13-19-48-53(3,4)51-41-29-37(71(61,62)63)31-46(73(67,68)69)39(41)24-26-44(51)55(48)27-12-6-7-20-49(57)56-32-35-16-9-8-14-33(35)21-22-34-15-10-11-17-42(34)56;;;/h8-11,13-19,23-26,28-31H,6-7,12,20,27,32H2,1-5H3,(H3-,58,59,60,61,62,63,64,65,66,67,68,69);;;/q;3*+1/p-3 |

InChI Key |

CWMKEZUOJHRSLG-UHFFFAOYSA-K |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=C5C=C(C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=C5C=C(C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sulfo-Cy3.5-DBCO for Researchers and Drug Development Professionals

Introduction

Sulfo-Cy3.5-DBCO is a highly specialized fluorescent probe designed for the precise labeling of biomolecules through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This water-soluble cyanine dye is equipped with a dibenzocyclooctyne (DBCO) group, enabling covalent bond formation with azide-containing molecules without the need for a cytotoxic copper catalyst. Its enhanced water solubility, due to the presence of sulfonate groups, makes it an ideal reagent for bioconjugation in aqueous environments, minimizing the use of organic co-solvents that can be detrimental to sensitive biological samples.

This technical guide provides a comprehensive overview of this compound, including its chemical and spectral properties, the mechanism of action in copper-free click chemistry, detailed experimental protocols for its application, and its utility in various research and drug development contexts.

Core Properties of this compound

This compound is a bright, orange-red fluorescent dye characterized by its excellent photostability and high quantum yield.[1] The key features of this molecule are the Cy3.5 fluorophore, which provides the fluorescent signal, the DBCO moiety for covalent ligation to azides, and the sulfonate groups that confer hydrophilicity.

Chemical and Physical Properties

| Property | Value | Reference |

| Appearance | Dark purple solid | [2] |

| Solubility | Soluble in water, DMSO, DMF, and methanol | [2][3][4] |

| Storage Conditions | Store at -20°C, protected from light |

Spectral Properties

The spectral characteristics of this compound make it compatible with common fluorescence microscopy and flow cytometry setups.

| Spectral Property | Value | Reference |

| Excitation Maximum (λex) | ~581-591 nm | |

| Emission Maximum (λem) | ~596-604 nm | |

| Stokes Shift | ~15 nm | |

| Molar Extinction Coefficient (ε) | ~139,000 L·mol⁻¹·cm⁻¹ | |

| Quantum Yield (Φ) | ~0.11-0.15 |

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound participates in a highly efficient and bioorthogonal ligation reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of [3+2] cycloaddition between the strained alkyne (DBCO) of the dye and an azide-functionalized molecule, resulting in the formation of a stable triazole linkage.

The primary advantage of SPAAC is that it proceeds readily at physiological temperatures and pH without the need for a copper catalyst, which can be toxic to living cells. The driving force for this reaction is the high ring strain of the cyclooctyne ring in the DBCO group, which significantly lowers the activation energy of the cycloaddition. The bioorthogonal nature of the azide and DBCO groups ensures that they react specifically with each other and do not cross-react with other functional groups present in biological systems.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a wide range of applications in life sciences and drug development.

-

Fluorescence Microscopy: Enables high-resolution imaging of labeled cells and tissues.

-

Flow Cytometry: Provides distinct fluorescent signals for cell sorting and analysis.

-

Bioconjugation: Efficiently labels proteins, nucleic acids, and other biomolecules for downstream analysis.

-

Molecular Probes: Used in bioanalytical assays to study molecular interactions.

Experimental Protocols

The following section provides a detailed methodology for a typical bioconjugation experiment involving the labeling of an azide-modified protein with this compound.

Materials

-

Azide-modified protein (e.g., an antibody or recombinant protein with a genetically encoded azide-containing unnatural amino acid).

-

This compound.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4. Note: Avoid buffers containing azides (e.g., sodium azide) as they will react with the DBCO group.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Spin desalting columns or dialysis tubing for purification.

Experimental Workflow

Step-by-Step Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM.

-

Dissolve the azide-modified protein in the reaction buffer (PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a good starting point for optimization. The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the fluorophore.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound from the labeled protein using a spin desalting column or by dialysis against the reaction buffer. This step is crucial to remove background fluorescence from the free dye.

-

-

Characterization of the Labeled Protein:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated using the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and their respective extinction coefficients.

-

Analyze the labeled protein by SDS-PAGE to confirm conjugation and assess the purity of the product. The labeled protein should exhibit fluorescence when visualized with an appropriate imaging system.

-

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific labeling of azide-modified biomolecules. Its high water solubility, bright fluorescence, and participation in the bioorthogonal SPAAC reaction make it an invaluable tool for researchers and drug development professionals. The detailed protocols and technical information provided in this guide will enable users to effectively employ this compound in a variety of applications, from cellular imaging to the development of targeted therapeutics.

References

A Technical Guide to Sulfo-Cy3.5-DBCO: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and spectral properties of Sulfo-Cy3.5-DBCO, a fluorescent dye integral to modern bioorthogonal chemistry. This document details its core characteristics, provides structured data for easy reference, and outlines detailed experimental protocols for its application in bioconjugation and fluorescence microscopy.

Core Chemical and Physical Properties

This compound is a water-soluble fluorescent probe equipped with a dibenzocyclooctyne (DBCO) group. The DBCO moiety enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for covalent labeling of azide-modified biomolecules.[1][2] The presence of sulfonate groups enhances its water solubility, making it particularly suitable for biological applications in aqueous environments.[3]

It is crucial to distinguish this compound from the structurally similar Sulfo-Cy3-DBCO. While both are used in copper-free click chemistry, they possess distinct spectral properties. Sulfo-Cy3.5 exhibits a spectral profile shifted towards longer wavelengths compared to Sulfo-Cy3.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and, for comparison, Sulfo-Cy3-DBCO, as reported by various suppliers. These inconsistencies highlight the importance of consulting the specific product datasheet for the reagent in use.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₃H₄₆K₃N₄O₁₄S₄ | MedChemExpress |

| Molecular Weight | 1178.50 g/mol | MedChemExpress |

| Appearance | Dark purple solid | Multiple Sources |

| Solubility | Water, DMSO, DMF | Multiple Sources |

| Storage Conditions | -20°C, desiccated, protected from light | Multiple Sources |

Table 2: Spectral Properties of this compound

| Property | Value | Source |

| Excitation Maximum (λex) | 591 nm | Multiple Sources |

| Emission Maximum (λem) | 604 nm | Multiple Sources |

| Extinction Coefficient (ε) | 139,000 cm⁻¹M⁻¹ | Multiple Sources |

| Quantum Yield (Φ) | 0.11 | Multiple Sources |

Table 3: Comparative Spectral Properties of Sulfo-Cy3-DBCO

| Property | Value | Source |

| Excitation Maximum (λex) | 553 - 555 nm | Jena Bioscience, BroadPharm |

| Emission Maximum (λem) | 563 - 580 nm | Jena Bioscience, BroadPharm |

| Extinction Coefficient (ε) | 150,000 - 151,000 cm⁻¹M⁻¹ | Jena Bioscience, BroadPharm |

| Quantum Yield (Φ) | ~0.1 | Lumiprobe |

Experimental Protocols

General Protocol for Protein Labeling via SPAAC

This protocol details the labeling of an azide-modified protein with this compound.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Reaction tubes

Procedure:

-

Prepare Protein Solution:

-

Ensure the azide-modified protein is at a concentration of 2-10 mg/mL in an azide-free and amine-free buffer such as PBS. Buffers containing sodium azide will compete with the azide-modified protein for reaction with the DBCO group.

-

-

Prepare this compound Stock Solution:

-

Just before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

-

-

Conjugation Reaction:

-

Add a 3-10 molar excess of the this compound stock solution to the protein solution.

-

Mix gently and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light. The optimal reaction time may vary depending on the protein and should be determined empirically.

-

-

Purification of the Labeled Protein:

-

Remove excess, unreacted this compound by size-exclusion chromatography using a pre-equilibrated column (e.g., Sephadex G-25).

-

Collect the fractions containing the labeled protein, which will be identifiable by its color and/or by monitoring absorbance at 280 nm (for protein) and ~591 nm (for Sulfo-Cy3.5).

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of Sulfo-Cy3.5 (~591 nm).

-

Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

Protocol for Live Cell Imaging

This protocol provides a general workflow for imaging live cells that have been metabolically labeled with an azide-containing precursor and subsequently reacted with this compound.

Materials:

-

Live cells cultured on coverslips or in imaging dishes

-

Azide-containing metabolic precursor (e.g., Ac4ManNAz)

-

Cell culture medium

-

This compound

-

PBS or other imaging-compatible buffer

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of an azide-containing metabolic precursor for 24-72 hours to allow for incorporation into cellular biomolecules. The optimal concentration and incubation time should be determined for the specific cell type and precursor.

-

-

Labeling with this compound:

-

Wash the cells twice with warm PBS or serum-free medium to remove any unincorporated precursor.

-

Prepare a fresh solution of this compound in a suitable buffer (e.g., PBS) at a final concentration of 5-20 µM.

-

Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Wash the cells three to four times with warm PBS to remove any unreacted dye.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for Cy3.5 (Excitation: ~590 nm, Emission: ~610 nm).

-

Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

-

Visualized Workflows

The following diagrams illustrate the key processes involving this compound.

References

An In-depth Technical Guide to the Mechanism and Application of Sulfo-Cy3.5-DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy3.5-DBCO, a key reagent in bioconjugation and fluorescence imaging. It details the core mechanism of action, provides structured quantitative data, outlines experimental protocols, and includes visualizations to facilitate a deeper understanding of its application in research and drug development.

Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound is a bifunctional molecule comprising a sulfonated cyanine 3.5 (Sulfo-Cy3.5) fluorophore and a dibenzocyclooctyne (DBCO) moiety. The sulfonate groups confer enhanced water solubility, making it highly suitable for biological applications in aqueous environments.[1][2] The DBCO group is the reactive handle that drives the molecule's primary mechanism of action: the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

SPAAC is a highly efficient, bioorthogonal "click chemistry" reaction that occurs between a strained alkyne, such as DBCO, and an azide-functionalized molecule.[3][4] The key features of this mechanism are:

-

Copper-Free: Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and organisms.

-

Bioorthogonality: The DBCO and azide groups are chemically inert to the vast majority of functional groups found in biological systems, ensuring highly specific and targeted labeling with minimal off-target reactions.

-

High Reaction Kinetics: The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly and efficiently under physiological conditions (neutral pH and ambient temperature).

-

Stable Triazole Linkage: The reaction results in the formation of a stable triazole ring, covalently linking the Sulfo-Cy3.5 fluorophore to the azide-modified target molecule.

The reaction proceeds as a concerted [3+2] cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne of the DBCO group serves as the dipolarophile.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative properties of this compound and the SPAAC reaction.

Table 1: Physicochemical and Spectroscopic Properties of Sulfo-Cy3.5

| Property | Value | Reference(s) |

| Excitation Maximum (λabs) | ~581 nm | [1] |

| Emission Maximum (λem) | ~596 nm | |

| Molar Extinction Coefficient (ε) | ~139,000 cm-1M-1 | |

| Fluorescence Quantum Yield (Φ) | ~0.11 | |

| Solubility | High in aqueous buffers |

Note: Spectroscopic properties can be influenced by the local environment (e.g., solvent, conjugation to a biomolecule).

Table 2: Reaction Kinetics of DBCO with Azides (SPAAC)

| Parameter | Value | Conditions | Reference(s) |

| Second-Order Rate Constant (k) | 0.3 - 0.9 M-1s-1 | Physiological conditions |

Note: The reaction rate can be influenced by factors such as the specific structure of the azide, pH, and buffer composition.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Protocol for Protein Labeling

This protocol describes the labeling of a protein containing an azide group with this compound.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)

-

This compound

-

Anhydrous DMSO or DMF

-

Spin desalting columns or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris), they should be removed by dialysis or buffer exchange.

-

-

This compound Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound using a spin desalting column or by dialysis against an appropriate buffer.

-

-

Determination of Degree of Labeling (DOL) (Optional but Recommended):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for Sulfo-Cy3.5).

-

Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₅₈₁ × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

Calculate the DOL: DOL = A₅₈₁ / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of Sulfo-Cy3.5 at ~581 nm.

-

Protocol for Cell Surface Labeling

This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to express azide groups.

Materials:

-

Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz)

-

This compound

-

PBS (phosphate-buffered saline) or other suitable buffer

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Harvest the cells that have been metabolically labeled with an azide-containing sugar.

-

Wash the cells twice with PBS to remove any unreacted sugar.

-

-

Labeling Reaction:

-

Resuspend the cells in a suitable buffer containing 10-50 µM this compound.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

-

-

Washing:

-

Wash the cells three to four times with PBS to remove any unbound this compound.

-

-

Analysis:

-

The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy. For microscopy, cells can be fixed and mounted as required.

-

Experimental Workflow Diagram

Troubleshooting and Considerations

-

Low Labeling Efficiency:

-

Ensure complete removal of amine-containing buffers before starting the reaction.

-

Increase the molar excess of this compound.

-

Increase the incubation time or temperature.

-

Confirm the presence and accessibility of the azide group on the target molecule.

-

-

Protein Precipitation:

-

Keep the concentration of organic solvent (DMSO or DMF) below 10% in the final reaction mixture.

-

Perform the reaction at a lower temperature (4°C).

-

-

High Background Fluorescence:

-

Ensure thorough removal of unreacted this compound during the purification step.

-

For cell-based assays, include sufficient washing steps.

-

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its mechanism of action, based on the robust and bioorthogonal SPAAC reaction, allows for highly specific and efficient conjugation under physiological conditions. The excellent water solubility and favorable spectroscopic properties of the Sulfo-Cy3.5 fluorophore make it a valuable reagent for a wide range of applications in cell biology, proteomics, and drug development, from in vitro assays to live-cell imaging. A thorough understanding of its properties and adherence to optimized protocols will enable researchers to fully leverage the capabilities of this advanced bioconjugation reagent.

References

Core Concepts: The Power of Copper-Free Click Chemistry

An In-Depth Technical Guide to Sulfo-Cy3.5-DBCO for Copper-Free Click Chemistry

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently label biomolecules is paramount. Copper-free click chemistry, a bioorthogonal ligation reaction, has emerged as a powerful tool for this purpose. This guide focuses on this compound, a fluorescent probe designed for strain-promoted alkyne-azide cycloaddition (SPAAC), a key type of copper-free click chemistry. Its high water solubility, provided by the sulfo- group, makes it particularly well-suited for biological applications.

Traditional click chemistry often relies on a copper(I) catalyst, which can be toxic to living cells and organisms.[1] Strain-promoted alkyne-azide cycloaddition (SPAAC) circumvents this limitation by utilizing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide-modified molecule.[1][2][3] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[1] The reaction is fast, efficient, and proceeds under mild, physiological conditions, making it ideal for labeling sensitive biomolecules in complex environments, including in vivo.

Properties of this compound

This compound is a fluorescent dye featuring a DBCO group for copper-free click chemistry and a sulfonate group to enhance water solubility. This red fluorescent dye is well-suited for a variety of fluorescence-based detection methods.

Table 1: Quantitative Data for this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | 591 nm | |

| Emission Maximum (λem) | 604 nm | |

| Molar Extinction Coefficient (ε) | 139,000 L⋅mol⁻¹⋅cm⁻¹ | |

| Quantum Yield (Φ) | 0.11 | |

| Solubility | Soluble in water and organic solvents like methanol, DMF, and DMSO. | |

| Appearance | Dark purple solid |

Reaction Mechanism and Experimental Workflow

The core of the utility of this compound lies in the SPAAC reaction. The DBCO moiety reacts with an azide-functionalized molecule to form a stable triazole linkage.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism.

A typical experimental workflow for labeling a biomolecule with this compound involves a few key steps, from preparation of the azide-modified target to the final purification of the labeled product.

Caption: Experimental Workflow for Biomolecule Labeling.

Detailed Experimental Protocol: Labeling of an Azide-Modified Protein

This protocol provides a general guideline for labeling an azide-modified protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography column)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

-

The concentration of the azide-modified protein should ideally be between 1-10 mg/mL in a buffer free of primary amines (e.g., Tris) or azides.

-

-

Labeling Reaction:

-

Add a 3 to 10-fold molar excess of the this compound stock solution to the azide-modified protein solution. The optimal ratio should be determined empirically.

-

Mix the contents thoroughly by gentle vortexing or pipetting.

-

Incubate the reaction mixture for 1-4 hours at room temperature, or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the dye.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.

-

Collect the fractions containing the protein-dye conjugate, which typically elute first.

-

-

Characterization of the Conjugate:

-

Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy3.5 (591 nm).

-

The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

The concentration of the dye can be calculated from its absorbance at 591 nm using its molar extinction coefficient (139,000 L⋅mol⁻¹⋅cm⁻¹).

-

The DOL is the molar ratio of the dye to the protein.

-

-

Storage: Store the purified, labeled protein at 4°C or -20°C, protected from light. The addition of a cryoprotectant like glycerol may be necessary for long-term storage at -20°C.

Conclusion

This compound is a versatile and highly effective fluorescent probe for the specific labeling of azide-modified biomolecules through copper-free click chemistry. Its excellent water solubility, combined with the high efficiency and bioorthogonality of the SPAAC reaction, makes it an invaluable tool for researchers in various fields, including cell biology, proteomics, and drug development. The detailed properties and protocols provided in this guide offer a solid foundation for the successful application of this powerful chemical tool.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] This powerful ligation technique facilitates the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[1] At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage.[1]

The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH, making it an invaluable tool for studying and manipulating biological systems.[1] The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules such as proteins, nucleic acids, and lipids.[1] Unlike the related Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, a key advantage for applications in living systems.

Quantitative Analysis of SPAAC Kinetics

The efficacy of a SPAAC reaction is quantified by its second-order rate constant (k), which reflects how quickly the cyclooctyne and azide react at a given concentration. A higher k value signifies a faster reaction, which is often desirable for capturing dynamic processes or when working with low concentrations of biomolecules. The choice of cyclooctyne is a critical determinant of the reaction rate, with more strained cyclooctynes exhibiting faster kinetics.

Below are tables summarizing the second-order rate constants for various common cyclooctynes with benzyl azide, a standard model azide. It is important to note that reaction rates can be influenced by the specific azide used, solvent, pH, and temperature.

Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 |

| Dibenzoannulated cyclooctyne | DIBO | ~0.17 |

| Bicyclononyne | BCN | ~0.14 |

| Azabenzocyclooctyne | ADIBO | ~0.90 (with primary azide) |

| Difluorinated Cyclooctyne | DIFO | ~0.076 |

| Biarylazacyclooctynone | BARAC | ~3.4 |

Table 2: Influence of Azide Structure on SPAAC Reaction Rates with BCN and ADIBO

| Azide | Cyclooctyne | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| 2-azidoethanol (primary) | BCN | 0.024 |

| ADIBO | 0.90 | |

| 2-azidopropanol (secondary) | BCN | 0.012 |

| ADIBO | 0.25 | |

| 2-azido-2-methylpropanol (tertiary) | BCN | 0.018 |

| ADIBO | 4.7 x 10⁻⁶ |

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol describes a general method for labeling an azide-modified protein with a cyclooctyne-containing probe.

Materials:

-

Azide-modified protein

-

Cyclooctyne-containing probe (e.g., DBCO-fluorophore)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (if required to dissolve the probe)

-

Size-exclusion chromatography (SEC) column or centrifugal filter unit for purification

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of the cyclooctyne-probe in DMSO (e.g., 10 mM).

-

-

SPAAC Reaction:

-

Add a 3- to 10-fold molar excess of the cyclooctyne-probe stock solution to the protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. Reaction times may need to be optimized depending on the reactivity of the specific cyclooctyne and azide.

-

-

Purification:

-

Remove the excess unreacted cyclooctyne-probe and byproducts by SEC or by using a centrifugal filter unit with an appropriate molecular weight cutoff.

-

Exchange the buffer to a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.

-

Protocol 2: Determination of SPAAC Kinetics using NMR Spectroscopy

This protocol outlines a method for measuring the second-order rate constant of a SPAAC reaction using ¹H NMR spectroscopy.

Materials:

-

Cyclooctyne of interest

-

Azide of interest (e.g., benzyl azide)

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard of known concentration (e.g., dimethyl sulfone)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the cyclooctyne in the deuterated solvent at a known concentration (e.g., 10 mM).

-

Prepare a stock solution of the azide in the same deuterated solvent at a higher concentration, to be in excess (typically 2-12 equivalents).

-

Add a known amount of the internal standard to the cyclooctyne solution.

-

-

NMR Data Acquisition:

-

Acquire an initial ¹H NMR spectrum of the cyclooctyne solution with the internal standard before adding the azide.

-

Initiate the reaction by adding the azide solution to the NMR tube containing the cyclooctyne solution at a controlled temperature (e.g., 25°C).

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Process the NMR spectra.

-

For each time point, determine the concentration of the cyclooctyne by integrating a characteristic signal and normalizing it to the integral of the internal standard.

-

Plot the natural logarithm of the cyclooctyne concentration versus time.

-

The plot should be linear, and the slope of the line is the pseudo-first-order rate constant (k_obs).

-

Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the azide in excess: k = k_obs / [Azide] .

-

Protocol 3: Monitoring SPAAC Kinetics using UV-Vis Spectroscopy

This protocol is suitable for cyclooctynes that have a distinct chromophore, such as DBCO, allowing the reaction to be monitored by the decrease in absorbance.

Materials:

-

Cyclooctyne with a chromophore (e.g., a DBCO derivative)

-

Azide of interest

-

Appropriate buffer or solvent (e.g., PBS or methanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine Optimal Wavelength:

-

Record the UV-Vis spectrum of the cyclooctyne solution to determine its maximum absorbance wavelength (λ_max).

-

-

Kinetic Measurement:

-

Prepare a solution of the cyclooctyne in the chosen solvent at a low concentration (e.g., 50-100 µM).

-

Prepare a solution of the azide at a much higher concentration (at least 10-fold excess).

-

Place the cyclooctyne solution in a quartz cuvette and place it in the spectrophotometer.

-

Add the azide solution to the cuvette, mix quickly, and immediately start recording the absorbance at λ_max over time.

-

-

Data Analysis:

-

Plot the absorbance versus time.

-

Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).

-

Plot the natural logarithm of the cyclooctyne concentration versus time.

-

The slope of the resulting linear plot is the pseudo-first-order rate constant (k_obs).

-

Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the azide in excess: k = k_obs / [Azide] .

-

Visualizing SPAAC in Action: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and logical relationships involving SPAAC.

References

An In-depth Technical Guide to Sulfo-Cy3.5-DBCO: Reactivity and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy3.5-DBCO, a water-soluble fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. It is designed for use in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This powerful bioorthogonal ligation technique allows for the efficient and specific labeling of azide-modified biomolecules in complex biological systems.

Introduction to this compound and SPAAC

This compound is a valuable tool for researchers in various fields, including chemical biology, drug development, and materials science. The molecule consists of two key components: the Sulfo-Cy3.5 fluorophore and the DBCO reactive group.

-

Sulfo-Cy3.5: A bright and photostable cyanine dye that fluoresces in the orange-red region of the visible spectrum. The presence of sulfonate groups enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[] This property is particularly crucial when working with sensitive proteins that may be denatured by organic solvents.[]

-

DBCO (Dibenzocyclooctyne): A strained cyclooctyne that reacts with high efficiency and specificity with azide-functionalized molecules.[][3] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[] The bioorthogonal nature of the DBCO-azide reaction means that these functional groups do not react with other naturally occurring functionalities in biological systems, ensuring highly specific labeling.

The combination of a bright, water-soluble fluorophore with a highly reactive and specific bioorthogonal handle makes this compound a powerful reagent for a wide range of applications, including:

-

Fluorescence microscopy

-

Flow cytometry

-

In vivo imaging

-

Labeling of proteins, antibodies, nucleic acids, and other biomolecules

Physicochemical and Spectral Properties

The performance of this compound in experimental applications is dictated by its physical and spectral characteristics. The following tables summarize key quantitative data from various sources.

| Property | Description |

| Appearance | Dark purple solid. |

| Solubility | Readily soluble in water and common organic solvents such as methanol, DMSO, and DMF. |

| Storage Conditions | For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture. A stock solution in an anhydrous organic solvent like DMSO can also be stored at -20°C for a limited time. |

| Stability | DBCO-modified molecules can lose reactivity over time, especially in aqueous buffers. For long-term storage, azide- and thiol-containing buffers should be avoided. DBCO-modified goat IgG loses about 3-5% of its reactivity toward azides over 4 weeks at 4°C or -20°C. |

Table 1: Physical Properties of this compound

| Parameter | Value (Source) |

| Excitation Maximum (λex) | ~581 nm, 591 nm (in PBS) |

| Emission Maximum (λem) | ~596 nm, 604 nm (in PBS) |

| Extinction Coefficient (ε) | 139,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | 0.11 |

| Stokes Shift | ~15 nm |

Table 2: Spectral Properties of this compound

Reactivity and Reaction Mechanism

The core of this compound's utility lies in its rapid and specific reaction with azides via the SPAAC mechanism.

The SPAAC Reaction

The driving force for the SPAAC reaction is the significant ring strain of the cyclooctyne in the DBCO moiety. This strain lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed efficiently at room temperature without a copper catalyst. The reaction is highly specific, as neither DBCO nor azide groups react with other functional groups found in biological molecules.

Figure 1: SPAAC Reaction Mechanism.

Reaction Kinetics

The SPAAC reaction between DBCO and azides is characterized by fast second-order kinetics. The reported second-order rate constant for the reaction of DBCO with an azide is in the range of 0.3 to 0.9 M⁻¹s⁻¹. This rapid reaction rate allows for efficient labeling even at low concentrations of reactants.

Experimental Protocols

This section provides a detailed protocol for the labeling of an antibody with this compound, followed by purification and characterization of the conjugate.

Antibody Labeling with this compound

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Materials:

-

Antibody to be labeled (in an amine-free buffer such as PBS)

-

This compound

-

Anhydrous DMSO

-

Azide-functionalized antibody or other biomolecule

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column (e.g., Sephadex G-25) for purification

Procedure:

-

Preparation of this compound Stock Solution:

-

Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of approximately 1250 g/mol , dissolve 1.25 mg in 100 µL of DMSO.

-

Vortex briefly to ensure complete dissolution. The stock solution can be stored at -20°C for a short period, protected from light and moisture.

-

-

Reaction Setup:

-

Prepare the azide-containing antibody in the reaction buffer (e.g., PBS, pH 7.4). The concentration of the antibody should typically be in the range of 1-10 mg/mL.

-

It is crucial to use a buffer that is free of sodium azide, as the azide ions will compete with the azide-functionalized biomolecule for reaction with the DBCO group.

-

Add the this compound stock solution to the azide-containing antibody solution. A molar excess of 1.5 to 3 equivalents of this compound per mole of azide-functionalized protein is a good starting point. The final concentration of DMSO in the reaction mixture should be kept below 10% to minimize its effect on the protein structure.

-

-

Incubation:

-

Incubate the reaction mixture for 4 to 12 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may vary depending on the reactants and their concentrations.

-

Purification of the Labeled Antibody

Purification is necessary to remove unreacted this compound. Size-exclusion chromatography using a desalting column is a common and effective method.

Procedure:

-

Equilibrate a desalting column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column.

-

Elute the labeled antibody with the storage buffer. The colored, labeled antibody will elute first, while the smaller, unreacted dye will be retained on the column and elute later.

-

Collect the fractions containing the purified conjugate.

Characterization of the Labeled Antibody

After purification, it is important to characterize the conjugate to determine the degree of labeling (DOL), which is the average number of dye molecules per antibody.

Procedure:

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy3.5 (~591 nm).

-

Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl). A correction factor for the absorbance of the dye at 280 nm may be needed for a more accurate protein concentration measurement.

-

The DOL can be calculated as the molar ratio of the dye to the antibody.

Figure 2: Antibody Labeling Workflow.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Inactive this compound (hydrolysis or oxidation).- Presence of competing azides (e.g., sodium azide) in the buffer.- Insufficient molar excess of the dye.- Suboptimal reaction conditions (time, temperature). | - Use freshly prepared this compound stock solution.- Ensure all buffers are free of sodium azide.- Increase the molar ratio of this compound to the azide-biomolecule.- Optimize incubation time and temperature. |

| Protein Precipitation | - High concentration of organic solvent (DMSO).- Protein instability under reaction conditions. | - Keep the final DMSO concentration below 10%.- Perform the reaction at a lower temperature (4°C).- Ensure the protein is at an optimal concentration and in a suitable buffer. |

| High Background Signal | - Incomplete removal of unreacted dye. | - Repeat the purification step or use a different purification method (e.g., dialysis). |

| Altered Protein Activity | - Labeling at a critical functional site of the protein.- Over-labeling of the protein. | - If possible, use site-specific labeling methods to introduce the azide at a non-critical location.- Reduce the molar excess of this compound to achieve a lower degree of labeling. |

Table 3: Troubleshooting Guide for this compound Labeling

Applications in Drug Development

The specific and efficient labeling capabilities of this compound make it a valuable tool in various stages of drug development:

-

Target Identification and Validation: Labeling of azide-modified small molecule inhibitors or drug candidates allows for the visualization and identification of their cellular targets.

-

Pharmacokinetic Studies: Tracking the distribution and clearance of a fluorescently labeled drug in vivo.

-

High-Throughput Screening: Development of fluorescence-based assays to screen for compounds that interact with a specific target.

-

Antibody-Drug Conjugates (ADCs): While not a therapeutic component itself, this compound can be used in the research and development of ADCs to track their localization and binding to target cells.

Conclusion

This compound is a robust and versatile fluorescent probe for the specific labeling of azide-containing biomolecules. Its high water solubility, bright fluorescence, and the rapid and bioorthogonal nature of the SPAAC reaction make it an excellent choice for a wide range of applications in life sciences and drug discovery. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can effectively utilize this compound to advance their scientific investigations.

References

A Technical Guide to Water-Soluble DBCO Reagents for Bio-labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and applications of water-soluble dibenzocyclooctyne (DBCO) reagents in bio-labeling. DBCO reagents are central to copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient conjugation of molecules in complex biological environments. Their enhanced water solubility overcomes a key limitation of traditional cyclooctynes, expanding their utility in aqueous buffers essential for biological research.

Introduction to Water-Soluble DBCO Reagents

Dibenzocyclooctyne (DBCO) is a cyclooctyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is termed "copper-free click chemistry" because it does not require a cytotoxic copper catalyst, making it ideal for use in living cells and organisms.[1][2] The inherent hydrophobicity of the DBCO group, however, can limit its application in aqueous biological systems. To address this, water-soluble variants have been developed by incorporating hydrophilic moieties such as sulfonate groups (Sulfo-DBCO) or polyethylene glycol (PEG) chains (PEGylated DBCO).[3][4][5] These modifications enhance the solubility and biocompatibility of DBCO reagents without compromising their reactivity.

Water-soluble DBCO reagents are available with a variety of reactive groups, enabling the covalent attachment of the DBCO moiety to different functional groups on biomolecules. Common reactive groups include N-hydroxysuccinimide (NHS) esters for labeling primary amines (e.g., lysine residues in proteins), maleimides for targeting sulfhydryl groups (e.g., cysteine residues), and amines for reacting with carboxylic acids.

Core Principles of DBCO-Mediated Bio-labeling

The fundamental principle of bio-labeling with DBCO reagents is a two-step process that leverages the bioorthogonal nature of the SPAAC reaction.

-

Introduction of an Azide Handle: An azide group, a small and biologically inert functional group, is metabolically, enzymatically, or chemically incorporated into the target biomolecule or cellular component. For instance, cells can be cultured with azide-modified sugars, which are metabolized and incorporated into cell surface glycans.

-

Copper-Free Click Reaction: The azide-labeled target is then treated with a water-soluble DBCO reagent conjugated to a probe of interest (e.g., a fluorescent dye, biotin, or a drug molecule). The strained alkyne of the DBCO group selectively and rapidly reacts with the azide group to form a stable triazole linkage.

This highly specific and efficient reaction allows for the precise labeling of biomolecules in their native environment with minimal off-target effects.

Quantitative Data of Water-Soluble DBCO Reagents

The selection of a suitable water-soluble DBCO reagent depends on factors such as its solubility, reactivity, and the nature of the target biomolecule. The following tables summarize key quantitative data for representative water-soluble DBCO reagents.

| Reagent Type | Modification | Aqueous Solubility | Second-Order Rate Constant (with azide) | Refractive Index |

| Sulfo-DBCO | Sulfonation | High | ~1 M⁻¹s⁻¹ | Not specified |

| PEGylated DBCO | PEGylation | High | ~1 M⁻¹s⁻¹ | Not specified |

| DBCO-PEG4-NHS ester | PEGylation | Up to 1.5 mM | Not specified | Not specified |

| DBCO-PEG4-Maleimide | PEGylation | Up to 6.6 mM | Not specified | Not specified |

Note: The second-order rate constant for the DBCO-azide reaction can vary depending on the specific azide and reaction conditions. A study reported a rate constant of 0.11 M⁻¹s⁻¹ for a specific reaction between an azidopurine nucleoside and a cyclooctyne.

Experimental Protocols

This section provides detailed methodologies for common bio-labeling experiments using water-soluble DBCO reagents.

Protocol 1: Labeling of Primary Amine-Containing Proteins with DBCO-Sulfo-NHS Ester

This protocol describes the labeling of a protein, such as an antibody, with DBCO-Sulfo-NHS ester, which reacts with primary amines (e.g., lysine residues) to form stable amide bonds.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

DBCO-Sulfo-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

-

Prepare DBCO-Sulfo-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-Sulfo-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the DBCO-Sulfo-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein precipitation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted DBCO reagent using a desalting column or by dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~310 nm (for DBCO).

-

Storage: Store the DBCO-labeled protein at 4°C or -20°C. Note that the DBCO group can lose reactivity over time.

Protocol 2: Cell Surface Labeling via Metabolic Glycoengineering and DBCO-Fluorophore Conjugation

This protocol outlines a two-step method for labeling cell surface glycans.

Materials:

-

Cells of interest

-

Cell culture medium

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

-

DBCO-conjugated fluorophore

-

PBS (pH 7.4)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Metabolic Labeling: a. Culture cells in a medium containing an optimized concentration of the azide-modified sugar (e.g., 50 µM Ac4ManNAz). b. Incubate for 1-3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.

-

Copper-Free Click Reaction: a. Wash the metabolically labeled cells twice with PBS. b. Prepare a solution of the DBCO-conjugated fluorophore in growth media or PBS at an optimized concentration (e.g., 15-20 µM). c. Incubate the cells with the DBCO-fluorophore solution for 1 hour at 37°C. d. Wash the cells three times with PBS to remove the unbound DBCO-fluorophore.

-

Analysis: a. The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and logical relationships in bio-labeling with water-soluble DBCO reagents.

Caption: General workflow for bioconjugation using water-soluble DBCO reagents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Excitation and Emission Spectra of Sulfo-Cy3.5-DBCO

This guide provides a detailed overview of the spectral properties of this compound, a water-soluble fluorescent dye widely used in bioconjugation and cellular imaging. The inclusion of a dibenzocyclooctyne (DBCO) group allows for straightforward, copper-free click chemistry reactions with azide-tagged molecules.

Spectral Properties of this compound

This compound is an orange-red fluorescent dye characterized by its high water solubility, conferred by sulfonate groups, and its bright, photostable fluorescence. Its spectral characteristics make it suitable for use with common laser lines (561 nm or 594 nm) and filter sets designed for Texas Red® or similar fluorophores[1].

Quantitative Spectral Data

The key spectral properties of this compound dissolved in a phosphate-buffered saline (PBS) solution are summarized below. These parameters are crucial for designing experiments, selecting appropriate instrument settings, and quantifying labeling efficiency.

| Parameter | Value | Unit | Conditions |

| Excitation Maximum (λex) | 591 | nm | PBS Buffer[1][2] |

| Emission Maximum (λem) | 604 | nm | PBS Buffer[1][2] |

| Molar Extinction Coefficient (ε) | 139,000 | L⋅mol⁻¹⋅cm⁻¹ | at λex |

| Fluorescence Quantum Yield (Φ) | 0.11 | - | PBS Buffer |

Application Workflow: Copper-Free Click Chemistry

This compound is a key reagent for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. The DBCO group on the dye reacts selectively and efficiently with an azide group on a target biomolecule (e.g., a protein, nucleic acid, or cell-surface glycan) to form a stable triazole linkage. This reaction is bioorthogonal, proceeding rapidly at physiological temperatures without the need for cytotoxic copper catalysts.

Experimental Protocol: Measuring Fluorescence Spectra

This section outlines a generalized yet detailed protocol for accurately measuring the excitation and emission spectra of this compound using a spectrofluorometer.

Materials and Equipment

-

This compound: Solid form

-

Solvent: Phosphate-Buffered Saline (PBS), pH 7.4, or other appropriate aqueous buffer

-

Spectrofluorometer: An instrument equipped with excitation and emission monochromators and a photon detector (e.g., a photomultiplier tube).

-

Cuvettes: 1 cm path length quartz fluorescence cuvettes.

Sample Preparation

-

Prepare a Stock Solution: Dissolve a small, known amount of this compound in the chosen solvent to create a concentrated stock solution (e.g., 1 mM). Protect the solution from light to prevent photobleaching.

-

Prepare a Working Solution: Dilute the stock solution to a final concentration that yields an absorbance value of less than 0.1 at the excitation maximum (591 nm). This low concentration is critical to avoid inner filter effects, where the sample reabsorbs emitted light, leading to distorted spectra.

Instrument Setup and Measurement

The fundamental setup of a spectrofluorometer involves an excitation light source, monochromators to select specific wavelengths, a sample holder, and a detector positioned at a 90° angle to the excitation path to minimize detection of transmitted light.

-

Instrument Calibration: Turn on the instrument, allowing the light source (typically a xenon arc lamp) to stabilize. Perform any necessary system calibrations as per the manufacturer's instructions.

-

Solvent Blank: Fill a cuvette with the solvent (e.g., PBS) and place it in the sample holder. Scan across the intended emission and excitation ranges to acquire a blank spectrum. This is used to subtract background signals, such as Raman scattering from the solvent.

-

Measure Emission Spectrum:

-

Set the excitation monochromator to the wavelength of maximum absorption (λex = 591 nm).

-

Set the emission monochromator to scan across a range that includes the expected emission peak (e.g., 595 nm to 700 nm).

-

Define the excitation and emission slit widths (band pass). A narrow slit width (e.g., 2 nm) provides higher resolution but lower signal, while a wider slit increases signal but reduces resolution.

-

Acquire the emission spectrum. The resulting plot will show fluorescence intensity versus emission wavelength.

-

-

Measure Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence (λem = 604 nm).

-

Set the excitation monochromator to scan across a range that includes the expected absorption peak (e.g., 500 nm to 600 nm).

-

Keep the slit widths the same as in the emission scan for consistency.

-

Acquire the excitation spectrum. The resulting plot of fluorescence intensity versus excitation wavelength should closely resemble the absorbance spectrum of the dye.

-

Data Analysis

-

Blank Subtraction: Subtract the solvent blank spectrum from the sample spectra to remove background noise and scattering peaks.

-

Spectral Correction: If available, apply instrument-specific correction factors to account for variations in light source intensity and detector sensitivity across different wavelengths. This yields a "corrected" spectrum that is independent of the instrument used.

-

Peak Identification: Determine the wavelength at the highest point of the corrected emission and excitation spectra to identify the λem and λex, respectively.

References

An In-depth Technical Guide to the Solubility and Stability of Sulfo-Cy3.5-DBCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Sulfo-Cy3.5-DBCO, a fluorescent dye crucial for bioconjugation and imaging applications. The information presented herein is intended to equip researchers with the necessary knowledge for the effective handling, storage, and application of this reagent.

Introduction to this compound

This compound is a bifunctional molecule comprising a sulfonated cyanine 3.5 dye and a dibenzocyclooctyne (DBCO) group. The Cy3.5 dye is a fluorescent reporter that emits in the orange-red region of the spectrum, while the DBCO moiety enables covalent labeling of azide-containing molecules via a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). The sulfonate groups enhance the water solubility of the molecule, making it particularly suitable for biological applications in aqueous environments.

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in labeling protocols. The presence of sulfonate groups renders the molecule "easily soluble in water" and other polar solvents.[1] Below is a summary of its solubility in various common laboratory solvents.

| Solvent | Qualitative Solubility | Quantitative Solubility (Estimated) |

| Water | Easily Soluble[1] | > 10 mg/mL |

| Dimethyl sulfoxide (DMSO) | Soluble[2] | ~100 mg/mL |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO |

| Methanol | Soluble[1] | Readily Soluble |

| Dichloromethane (DCM) | Soluble | Readily Soluble |

| Chloroform | Soluble[2] | Readily Soluble |

Stability of this compound

Proper storage and handling are paramount to maintaining the stability and reactivity of this compound. The molecule's stability is influenced by temperature, light, pH, and the presence of certain chemical reagents.

Storage and Shelf Life

For long-term storage, this compound should be kept at -20°C in a dry and dark environment . When stored under these conditions, the reagent is expected to be stable for at least 12 to 24 months. It is advisable to avoid repeated freeze-thaw cycles of stock solutions. For short-term storage, refrigeration at or below 4°C is recommended.

Stability in Solution

Once dissolved, the stability of this compound in solution can be influenced by several factors:

-

Temperature: Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.

-

pH: The fluorescence of the Cy3.5 dye is largely insensitive to pH in the range of 4 to 10.

-

DBCO Moiety: The DBCO group can be sensitive to strong acids and may be susceptible to oxidation and hydration over extended periods in aqueous solutions, which can lead to a loss of reactivity towards azides.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF. For a 10 mM stock solution, for example, the appropriate amount of solvent can be added to the vial of the lyophilized powder. To ensure complete dissolution, vortexing and gentle warming may be necessary. For aqueous applications, the organic stock solution can be added directly to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is kept low (typically <10%) to avoid denaturation of proteins or other biomolecules.

General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The following is a general protocol for the labeling of an azide-containing biomolecule with this compound.

-

Reaction Setup: Dissolve the azide-containing biomolecule in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Addition of this compound: Add the desired molar excess of the this compound stock solution to the reaction mixture. A 2- to 10-fold molar excess of the dye over the biomolecule is a common starting point.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.

-

Purification: Remove the unreacted this compound from the labeled biomolecule using standard purification methods such as size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC.

Visualizations

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Caption: The reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Workflow for Biomolecule Labeling

Caption: A typical experimental workflow for labeling a biomolecule using this compound.

Solvent Selection Decision Tree

References

The Versatility of Cyanine Dyes in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and therapeutic development, the precise labeling and tracking of biomolecules are paramount. Cyanine dyes, a class of synthetic fluorophores, have emerged as indispensable tools for bioconjugation, offering exceptional brightness, photostability, and a tunable spectral range that spans the visible to the near-infrared (NIR) spectrum.[1][2][3] Their versatility makes them ideal for a myriad of applications, from fundamental cellular imaging to advanced in vivo diagnostics.[3][4] This technical guide provides a comprehensive overview of the key features of cyanine dyes in bioconjugation, including their chemical properties, conjugation chemistries, and practical applications, supplemented with detailed experimental protocols and quantitative data.

Core Properties of Cyanine Dyes

The fundamental structure of cyanine dyes consists of two nitrogen-containing heterocyclic nuclei linked by a polymethine chain. The length of this conjugated chain is a primary determinant of the dye's absorption and emission wavelengths; longer chains result in a shift towards longer, near-infrared (NIR) wavelengths. This structural tunability allows for the rational design of a wide array of fluorescent probes with distinct spectral properties.

Key advantages of cyanine dyes in bioconjugation include:

-

High Molar Extinction Coefficients: Cyanine dyes exhibit exceptionally high molar extinction coefficients, often exceeding 150,000 M⁻¹cm⁻¹, which contributes to their intense brightness.

-

Good Quantum Yields: Many cyanine dyes display moderate to high fluorescence quantum yields, further enhancing their fluorescent output.

-

Photostability: Compared to traditional fluorophores like fluorescein, cyanine dyes generally exhibit greater resistance to photobleaching, enabling longer imaging experiments.

-

pH Insensitivity: The fluorescence of many common cyanine dyes is stable over a broad pH range, a crucial feature for experiments in physiological buffers.

-

Tunable Spectral Properties: The cyanine family covers a wide spectral range from the visible to the near-infrared, facilitating multicolor imaging and deep-tissue in vivo studies.

-

Versatile Chemistry: Cyanine dyes can be readily functionalized with a variety of reactive groups, enabling covalent attachment to a wide range of biomolecules.

A significant distinction within the cyanine dye family is the presence or absence of sulfonate groups. Sulfonated cyanine dyes exhibit enhanced water solubility, which simplifies conjugation reactions in aqueous buffers and reduces the tendency of the dye-biomolecule conjugate to aggregate. Non-sulfonated cyanines, on the other hand, are more hydrophobic and may require the use of organic co-solvents during labeling.

Quantitative Data on Common Cyanine Dyes

For ease of comparison, the photophysical properties of several widely used cyanine dyes are summarized in the table below. It is important to note that these values can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |

| Cy3.5 | ~581 | ~594 | ~150,000 | ~0.15 |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 |

| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.20 |

| Cy7 | ~747 | ~776 | ~250,000 | ~0.12 |

| Cy7.5 | ~788 | ~808 | ~250,000 | ~0.05 |

Note: The exact photophysical properties can vary depending on the specific dye structure, solvent, and conjugation partner.

Bioconjugation Chemistries

The covalent attachment of cyanine dyes to biomolecules is achieved through a variety of chemical reactions targeting specific functional groups. The choice of conjugation chemistry depends on the nature of the biomolecule and the desired site of labeling.

Amine-Reactive Labeling with NHS Esters

The most common strategy for labeling proteins and amine-modified oligonucleotides involves the use of N-hydroxysuccinimidyl (NHS) esters of cyanine dyes. NHS esters react with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) under mild alkaline conditions (pH 8.0-9.0) to form a stable amide bond.

Thiol-Reactive Labeling with Maleimides

For selective labeling of cysteine residues in proteins or thiol-modified oligonucleotides, maleimide derivatives of cyanine dyes are employed. The maleimide group reacts specifically with free sulfhydryl groups at a near-neutral pH (6.5-7.5) to form a stable thioether bond.

Bioorthogonal Labeling with Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation. Cyanine dyes functionalized with either an azide or an alkyne group can be "clicked" onto biomolecules containing the complementary reactive handle. This approach is particularly useful for labeling in complex biological environments due to its bioorthogonality.

Experimental Protocols

Protocol 1: Labeling of Proteins with Cyanine NHS Esters

This protocol provides a general procedure for labeling proteins, such as antibodies, with amine-reactive cyanine NHS esters.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3)

-

Cyanine NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts.

-

-

Prepare the Dye Stock Solution:

-

Immediately before use, dissolve the cyanine NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Perform the Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve a desired molar excess of dye to protein (typically 8-15 fold excess).

-

While gently stirring, slowly add the dye solution to the protein solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purify the Conjugate:

-

Equilibrate a gel filtration column with PBS.

-

Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.

-

Collect the first colored fraction, which contains the cyanine-labeled protein.

-

Protocol 2: Labeling of Thiol-Containing Biomolecules with Cyanine Maleimides

This protocol outlines the labeling of proteins or other biomolecules containing free sulfhydryl groups with cyanine maleimides.

Materials:

-

Thiol-containing biomolecule

-

Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, or HEPES)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Cyanine maleimide

-

Anhydrous DMSO or DMF

-

Purification column (e.g., gel filtration)

Procedure:

-

Prepare the Biomolecule Solution:

-

Dissolve the biomolecule in a degassed buffer at a concentration of 1-10 mg/mL.

-

If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

-

-

Prepare the Dye Stock Solution:

-

Dissolve the cyanine maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.

-

-

Perform the Labeling Reaction:

-

Add the dye stock solution to the biomolecule solution to achieve a 10-20 fold molar excess of dye.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purify the Conjugate:

-

Separate the labeled biomolecule from the unreacted dye using gel filtration or another suitable chromatography method.

-

Protocol 3: Calculation of the Degree of Labeling (DOL)

The degree of labeling (DOL), or the average number of dye molecules per biomolecule, is a critical parameter for ensuring the quality and reproducibility of bioconjugates. It can be determined spectrophotometrically.

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the cyanine dye (A_max).

-

-

Calculate Protein Concentration:

-

Correct the absorbance at 280 nm for the contribution of the dye: Corrected A₂₈₀ = A₂₈₀ - (A_max × CF) where CF is the correction factor for the dye at 280 nm (A₂₈₀ of dye / A_max of dye).

-

Calculate the protein concentration using the Beer-Lambert law: [Protein] (M) = Corrected A₂₈₀ / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate Dye Concentration:

-

Calculate the dye concentration using the Beer-Lambert law: [Dye] (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λ_max.

-

-

Calculate DOL:

-

DOL = [Dye] / [Protein]

-

Applications in Research and Drug Development

Cyanine dye bioconjugates are instrumental in a wide range of applications:

-

Fluorescence Microscopy: Labeled antibodies and probes are routinely used for immunofluorescence, allowing for the visualization of specific proteins and cellular structures.

-

Flow Cytometry: Cyanine conjugates enable the identification and quantification of cell populations based on the expression of specific surface markers.

-

In Vivo Imaging: Near-infrared (NIR) emitting cyanine dyes are particularly valuable for in vivo imaging in animal models, as their long-wavelength light can penetrate tissues more deeply with reduced autofluorescence. This is critical for applications in cancer research and monitoring drug delivery.

-

Förster Resonance Energy Transfer (FRET): Pairs of cyanine dyes, such as Cy3 and Cy5, are commonly used as donor-acceptor pairs in FRET-based assays to study molecular interactions and conformational changes.

-

Super-Resolution Microscopy: The photophysical properties of certain cyanine dyes make them suitable for advanced imaging techniques like STORM (Stochastic Optical Reconstruction Microscopy), enabling visualization beyond the diffraction limit of light.

Conclusion

Cyanine dyes represent a powerful and versatile class of fluorophores for bioconjugation. Their exceptional photophysical properties and adaptable chemistries have made them indispensable tools for researchers, scientists, and drug development professionals. By understanding the core features of these dyes and employing robust labeling and characterization protocols, the full potential of cyanine bioconjugates can be harnessed to advance our understanding of complex biological systems and to develop novel diagnostic and therapeutic strategies.

References

Methodological & Application

Application Note: Sulfo-Cy3.5-DBCO Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction